

Spectroscopic comparison of 5-Aminoisophthalic acid from different suppliers

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Compound of Interest		
Compound Name:	5-Aminoisophthalic acid	
Cat. No.:	B145744	Get Quote

A comparative analysis of **5-Aminoisophthalic acid** from various commercial suppliers is crucial for ensuring consistency and reliability in research and development, particularly in fields like materials science and drug development where it serves as a key building block. This guide provides a spectroscopic and purity comparison based on typical data, alongside standardized protocols for lot-to-lot verification.

Spectroscopic and Purity Comparison

The quality of **5-Aminoisophthalic acid** can vary between suppliers, impacting experimental outcomes. The following table summarizes typical analytical data for purity and key spectroscopic features. These values represent a realistic range observed across different batches and suppliers.

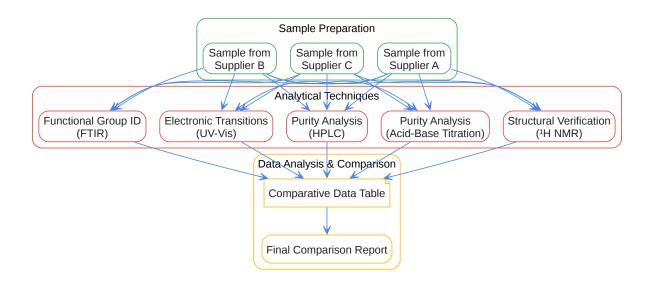


Parameter	Supplier A	Supplier B	Supplier C
Purity (HPLC)	≥ 99.5%	≥ 99.0%	≥ 98.0%
Purity (Titration)	99.2%	99.1%	98.5%
Appearance	White to off-white powder	Light cream powder	Yellowish powder
¹ H NMR (DMSO-d ₆)	Conforms to structure	Conforms to structure	Conforms, minor unidentified peaks <0.5%
δ (ppm)	~8.2 (s, 1H), ~7.8 (s, 2H), ~5.6 (br s, 2H)	~8.2 (s, 1H), ~7.8 (s, 2H), ~5.6 (br s, 2H)	~8.2 (s, 1H), ~7.8 (s, 2H), ~5.6 (br s, 2H)
FTIR	Conforms to structure	Conforms to structure	Conforms to structure
ν (cm ⁻¹)	~3400-3500 (N-H), ~1680-1720 (C=O), ~1250-1350 (C-N)	~3400-3500 (N-H), ~1680-1720 (C=O), ~1250-1350 (C-N)	~3400-3500 (N-H), ~1680-1720 (C=O), ~1250-1350 (C-N)
UV-Vis (in Ethanol)	Conforms to structure	Conforms to structure	Conforms to structure
λmax (nm)	~290, ~350	~290, ~350	~292, ~355

Experimental Workflow

A systematic approach is essential for a direct and unbiased comparison of materials from different suppliers. The following diagram illustrates a typical workflow for the spectroscopic and purity analysis of **5-Aminoisophthalic acid** samples.





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Workflow for comparative analysis of 5-Aminoisophthalic acid.

Experimental Protocols

Detailed and consistent methodologies are key to generating reliable comparative data.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method quantifies the purity of **5-Aminoisophthalic acid** by separating it from any potential impurities.

- Instrumentation: HPLC system with a UV detector.
- Column: InertSustain C18 (5 μm, 150 x 3.0 mm I.D.) or equivalent.[1]



 Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 50 mM ammonium dihydrogen phosphate adjusted to pH 2.1) in a 5:95 (v/v) ratio.[1]

• Flow Rate: 0.4 mL/min.[1]

Column Temperature: 40 °C.[1]

Detection: UV at 220 nm.[1]

- Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
- Procedure: Inject 10 μL of the sample solution and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Purity Determination by Acid-Base Titration

This titrimetric method assesses purity based on the acidic carboxylic groups.

- Reagents: Standardized 0.1 M sodium hydroxide (NaOH) solution, deionized water, and phenolphthalein indicator.
- Sample Preparation: Accurately weigh approximately 150-200 mg of 5-Aminoisophthalic
 acid and dissolve it in 50 mL of deionized water, gently heating if necessary.
- Procedure: Add 2-3 drops of phenolphthalein indicator to the dissolved sample. Titrate with the standardized 0.1 M NaOH solution until a persistent pink endpoint is observed. Record the volume of NaOH used.
- Calculation: Purity is calculated based on the stoichiometry of the reaction between the dicarboxylic acid and the base.

Structural Analysis by ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to confirm the chemical structure.

• Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).



- Instrument: 400 MHz (or higher) NMR spectrometer.
- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of DMSO-d₆.
- Procedure: Acquire the ¹H NMR spectrum. The characteristic peaks for **5-Aminoisophthalic acid** should be observed around 8.2 ppm (singlet, 1H), 7.8 ppm (singlet, 2H), and a broad singlet for the amine protons (~5-6 ppm).[2] The spectrum should be free of significant unassigned signals.

Functional Group Analysis by FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy identifies the key functional groups present.

- Technique: Attenuated Total Reflectance (ATR) or KBr pellet method.
- Procedure: Acquire the spectrum over a range of 4000-400 cm⁻¹.
- Data Interpretation: The spectrum should display characteristic absorption bands for the N-H stretch of the amine group (~3300-3500 cm⁻¹), the C=O stretch of the carboxylic acid (~1680-1720 cm⁻¹), and the C-N stretch (~1250-1350 cm⁻¹).[2]

Electronic Properties by UV-Vis Spectroscopy

UV-Visible (UV-Vis) spectroscopy provides information about the conjugated aromatic system.

- Solvent: Ethanol or methanol.
- Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.01 mg/mL) in the chosen solvent.
- Procedure: Record the absorption spectrum from 200 to 400 nm.
- Data Interpretation: The spectrum is expected to show distinct π → π* transitions, with absorption maxima typically observed around 290 nm and 350 nm. The position and intensity of these peaks should be consistent across samples.



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References

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